![molecular formula C13H9Cl2FN2S B5774260 N-(3,4-dichlorophenyl)-N'-(2-fluorophenyl)thiourea](/img/structure/B5774260.png)
N-(3,4-dichlorophenyl)-N'-(2-fluorophenyl)thiourea
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Overview
Description
N-(3,4-dichlorophenyl)-N'-(2-fluorophenyl)thiourea, commonly known as DFT, is a synthetic chemical compound used in scientific research. DFT has been studied extensively for its potential as an anticancer agent, as well as for its effects on various biochemical and physiological processes. In
Scientific Research Applications
DFT has been extensively studied for its potential as an anticancer agent. Studies have shown that DFT can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, DFT has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFT has also been studied for its potential as an anti-inflammatory agent, as well as for its effects on the central nervous system.
Mechanism of Action
DFT exerts its anticancer effects through multiple mechanisms. One of the main mechanisms is the inhibition of tubulin polymerization, which is necessary for cell division. DFT also induces apoptosis in cancer cells through the activation of caspase enzymes. Additionally, DFT has been shown to inhibit various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, DFT has been shown to have various biochemical and physiological effects. DFT has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. DFT has also been shown to affect the levels of various neurotransmitters, including dopamine and serotonin, in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DFT in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, DFT has been shown to have a relatively high selectivity for cancer cells, meaning it has a lower impact on healthy cells. However, one limitation of using DFT in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research involving DFT. One area of research could focus on developing more efficient synthesis methods for DFT. Additionally, further studies could explore the potential of DFT as an anti-inflammatory agent or its effects on other physiological processes. Finally, there is potential for DFT to be used in combination with other anticancer agents to enhance its effectiveness.
Synthesis Methods
The synthesis of DFT involves the reaction of 3,4-dichloroaniline and 2-fluorobenzoyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. The yield of DFT can reach up to 90%, making it a relatively efficient synthesis method.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-9-6-5-8(7-10(9)15)17-13(19)18-12-4-2-1-3-11(12)16/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYSJTXQHVVLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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